molecular formula C21H26N4O4 B2519794 N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide CAS No. 1171676-70-2

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide

Cat. No.: B2519794
CAS No.: 1171676-70-2
M. Wt: 398.463
InChI Key: IGTCPJJKZJVPEC-UHFFFAOYSA-N
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Description

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide (CAS 1171676-70-2) is a potent small-molecule inhibitor that selectively targets the catalytic domain of tankyrase (TNKS), an ADP-ribosyltransferase enzyme. With a molecular formula of C21H26N4O4 and a molecular weight of 398.5 g/mol, this compound acts via a well-defined dual-site binding mechanism . It features a quinazolin-4(3H)-one motif that binds to the nicotinamide (NI) sub-pocket, forming three essential hydrogen bonds, and a p-aminobenzamide moiety that occupies the induced cryptic adenosine-binding (ADE) sub-pocket . These two pharmacophoric elements are connected by a flexible propyl amide linker, allowing for optimal interaction geometry across the extended binding cleft of TNKS . Tankyrases are promising drug targets that regulate crucial cellular pathways, including the WNT/β-catenin signaling axis, telomere homeostasis, and glucose metabolism . Dysregulation of these pathways is implicated in various cancers and fibrotic diseases, making TNKS inhibitors valuable tools for probing these biological processes . This compound is supplied for research applications aimed at investigating the role of TNKS in disease models and for the development of novel targeted therapies. It is intended for use in enzymatic assays, cell-based studies, and structural biology to deconstruct protein-ligand interaction energetics. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[(2-ethoxyphenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-3-19(26)24-16-11-9-15(10-12-16)20(27)22-13-14-23-21(28)25-17-7-5-6-8-18(17)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,27)(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTCPJJKZJVPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide typically involves a multi-step process:

    Formation of the Ureido Intermediate: The initial step involves the reaction of 2-ethoxyaniline with an isocyanate to form the ureido intermediate.

    Coupling with Ethylamine: The ureido intermediate is then reacted with ethylamine to form the ethyl ureido derivative.

    Amidation Reaction: The final step involves the amidation of the ethyl ureido derivative with 4-propionamidobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of ureido and benzamide groups with biological macromolecules.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido and benzamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(2-methoxyphenyl)ureido)ethyl)-4-propionamidobenzamide
  • N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-acetamidobenzamide

Uniqueness

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide is unique due to the presence of both ethoxy and propionamide groups, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Biological Activity

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C21H28N4O3
  • Molecular Weight : 372.48 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a urea linkage and propionamide moiety, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets:

  • VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis. Molecular docking studies suggest that the compound may fit into the ATP-binding site of VEGFR-2, potentially blocking its activity and thereby inhibiting tumor growth and metastasis .
  • Anti-inflammatory Properties : Compounds with similar structures often exhibit anti-inflammatory effects by inhibiting pathways involved in the inflammatory response, such as NF-kB signaling. This could be relevant for conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, showcasing potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
VEGFR-2 Inhibition Strong binding affinity with a docking score of -20.20 kcal/mol.
Anti-inflammatoryNot specifiedPotential inhibition of NF-kB signaling pathways.
AnticancerNot specifiedInduced apoptosis in cancer cell lines via caspase activation.

Case Studies

  • Case Study on Cancer Treatment : A study involving a related compound demonstrated significant tumor reduction in xenograft models when administered at varying doses, indicating the potential of similar compounds in clinical applications for cancer treatment.
  • Case Study on Inflammation : Research focused on the anti-inflammatory properties of structurally related compounds showed a marked decrease in pro-inflammatory cytokines in animal models, suggesting that this compound may have similar effects.

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